Piperidine, 1-(2-phenylethyl)-, 1-oxide
Description
Contextual Significance of N-Oxide Derivatives in Organic and Medicinal Chemistry Research
N-oxide derivatives of tertiary amines have long been recognized for their diverse roles in chemical synthesis and pharmacology. In synthetic organic chemistry, amine N-oxides are valuable as mild oxidants and as intermediates for a variety of chemical transformations. The N-oxide moiety can alter the reactivity of the parent amine, enabling functionalization that would otherwise be challenging.
From a medicinal chemistry perspective, the introduction of an N-oxide group can profoundly impact the physicochemical and pharmacological properties of a molecule. N-oxidation can increase water solubility, modulate basicity, and alter metabolic pathways. acs.org This has led to the development of N-oxides as prodrugs, where the N-oxide is converted to the active tertiary amine in vivo. google.com Furthermore, the N-oxide functional group itself can be crucial for the biological activity of a compound, participating in key interactions with biological targets. acs.org
Overview of Piperidine (B6355638) Scaffolds in Synthetic Methodologies and Chemical Biology
The piperidine ring is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals. Its prevalence has earned it the designation of a "privileged scaffold" in medicinal chemistry, signifying its ability to serve as a foundation for the development of ligands for a wide range of biological targets. The conformational flexibility of the piperidine ring allows it to adopt various shapes to fit into the binding sites of proteins.
In synthetic methodologies, the piperidine scaffold is a versatile building block for the construction of more complex molecules. A multitude of synthetic routes to piperidine derivatives have been developed, allowing for precise control over stereochemistry and substitution patterns. The functionalization of the piperidine nitrogen and carbon atoms provides a straightforward means to generate diverse libraries of compounds for biological screening.
Historical Trajectory of Research on 1-(2-Phenylethyl)piperidine N-Oxide
While the parent compound, 1-(2-phenylethyl)piperidine, has been known for a considerable time and is utilized as a precursor in the synthesis of various compounds, dedicated research focusing solely on its N-oxide derivative appears to be more recent and less extensive. The initial interest in piperidine N-oxides can be traced back to early studies on the metabolism of piperidine-containing drugs and xenobiotics, where N-oxidation was identified as a common metabolic pathway. nih.gov
Specific, in-depth investigations into Piperidine, 1-(2-phenylethyl)-, 1-oxide seem to have emerged from the broader interest in the chemistry and biological activity of N-oxides of substituted piperidines. The synthesis and characterization of this particular N-oxide have been reported in the context of developing new chemical methodologies and as a potential metabolite of related pharmaceutical compounds. However, a comprehensive historical timeline detailing a continuous research focus on this specific molecule is not readily apparent from the existing literature.
Identification of Key Research Questions and Gaps in the Literature Pertaining to the Compound
Despite the foundational knowledge of piperidine N-oxides, several key research questions and gaps in the literature persist, particularly concerning this compound. A significant portion of the research on related structures has been driven by their relationship to potent analgesics. However, the intrinsic chemical and biological properties of this specific, unsubstituted N-oxide remain largely unexplored.
A primary gap is the lack of a comprehensive biological evaluation of this compound. Its pharmacological profile, including its potential interactions with various receptors and enzymes, has not been systematically investigated. Furthermore, while its synthesis has been documented, there is a need for the development of more efficient and environmentally benign synthetic methods.
Another area requiring further investigation is the detailed study of its metabolism and pharmacokinetic profile. Understanding how this compound is processed in biological systems is crucial for any potential therapeutic applications. Finally, the exploration of this N-oxide as a building block in the synthesis of more complex molecules represents an underexplored avenue of research. The unique reactivity of the N-oxide functionality could be leveraged to create novel chemical entities with interesting properties. The systematic exploration of these research questions will be critical in fully elucidating the scientific and potential practical importance of this compound.
Detailed Research Findings
Recent research has provided valuable spectroscopic data for the characterization of this compound.
| Spectroscopic Data | Values |
| ¹H NMR (600 MHz, CDCl₃) | δ 7.27 (t, J = 7.5 Hz, 2H), 7.24 – 7.17 (m, 3H), 3.36 – 3.31 (m, 2H), 3.28 – 3.19 (m, 4H), 3.08 (td, J = 11.2, 3.0 Hz, 2H), 2.40 – 2.28 (m, 2H), 1.75 – 1.67 (m, 1H), 1.61 – 1.53 (m, 2H), 1.41 – 1.31 (m, 1H) |
| ¹³C NMR (150 MHz, CDCl₃) | δ 137.9, 128.9, 128.6, 126.5, 71.5, 65.8, 28.7, 22.4, 21.0 |
| IR (cm⁻¹) | 3392, 3316, 2936, 2874, 1729, 1665, 1602, 1454, 962 |
| HRMS (FAB) | m/z calculated for C₁₃H₂₀NO [M+H]⁺: 206.1545, found: 206.1544 |
These data provide a definitive analytical profile for the compound, enabling its unambiguous identification in future studies.
Structure
3D Structure
Properties
CAS No. |
102161-51-3 |
|---|---|
Molecular Formula |
C13H19NO |
Molecular Weight |
205.30 g/mol |
IUPAC Name |
1-oxido-1-(2-phenylethyl)piperidin-1-ium |
InChI |
InChI=1S/C13H19NO/c15-14(10-5-2-6-11-14)12-9-13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9-12H2 |
InChI Key |
AWMSAHZDWMXZES-UHFFFAOYSA-N |
Canonical SMILES |
C1CC[N+](CC1)(CCC2=CC=CC=C2)[O-] |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations of Piperidine, 1 2 Phenylethyl , 1 Oxide
Strategies for the Direct N-Oxidation of 1-(2-Phenylethyl)piperidine
The most straightforward approach to synthesizing Piperidine (B6355638), 1-(2-phenylethyl)-, 1-oxide is the direct oxidation of the corresponding tertiary amine, 1-(2-phenylethyl)piperidine. This transformation targets the lone pair of electrons on the nitrogen atom, converting the amine into its N-oxide. The efficiency of this process is highly dependent on the chosen oxidant and reaction conditions.
The N-oxidation of tertiary amines is a well-established metabolic process and a common synthetic transformation. researchgate.net The mechanism involves the nucleophilic attack of the nitrogen atom on an electrophilic oxygen source. For many tertiary amines, N-oxidation is a common metabolic pathway. google.com While specific mechanistic studies on Piperidine, 1-(2-phenylethyl)-, 1-oxide are not extensively detailed in the provided literature, the general mechanism for tertiary amine oxidation provides a strong framework.
The reaction typically proceeds via a direct oxygen atom transfer from the oxidizing agent to the nitrogen atom of the piperidine ring. The nitrogen's lone pair acts as the nucleophile, attacking the peroxide or peracid. This concerted process leads to the formation of the N-O bond and the corresponding reduced form of the oxidant. In some cases, particularly with radical initiators or specific photocatalysts, radical mechanisms can be involved in the transformation of piperidine derivatives. researchgate.net For instance, the deactivation of TEMPO derivatives, which contain a piperidine-N-oxyl structure, can proceed through hydroxyl radical addition. researchgate.net
The synthesis of tertiary amine N-oxides is commonly achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide. google.comscholarpublishing.org The choice of reagent and the optimization of reaction conditions are crucial for achieving high yields and purity.
For instance, the synthesis of a piperazine (B1678402) N-oxide derivative was successfully carried out using m-CPBA in acetone. google.com Another example demonstrated the use of hydrogen peroxide in a mixture of acetonitrile (B52724) and water at elevated temperatures for the N-oxidation of a different piperazine derivative. google.com The conditions must be carefully controlled to prevent side reactions or over-oxidation. The table below summarizes typical reagent systems used for the N-oxidation of tertiary amines, which are applicable to the synthesis of this compound.
Table 1: Reagent Systems for Direct N-Oxidation
| Oxidizing Agent | Typical Solvent(s) | Typical Temperature | Notes |
|---|---|---|---|
| m-Chloroperoxybenzoic acid (m-CPBA) | Acetone, Dichloromethane (DCM) | 0 °C to Room Temp | A common and effective reagent for N-oxidation. google.com |
| Hydrogen Peroxide (H₂O₂) | Acetonitrile/Water, Methanol | Room Temp to 50 °C | A "green" oxidant; may require longer reaction times or catalysts. google.comscholarpublishing.org |
Synthesis of this compound via Precursor Functionalization
An alternative to direct oxidation is a multi-step approach where the piperidine ring is constructed with the 1-(2-phenylethyl) substituent already in place or added during the synthetic sequence. This is followed by a final N-oxidation step. This strategy allows for greater control and the introduction of other functionalities if needed.
The precursor, 1-(2-phenylethyl)piperidine, is a key intermediate in the synthesis of various compounds. ajrconline.orgacs.org Several synthetic routes are available for its preparation. One common method is the N-alkylation of piperidine with a 2-phenylethyl halide, such as 1-(2-chloroethyl)benzene. ajrconline.org Another powerful method is the reductive amination of a suitable carbonyl compound. For example, reductive alkylation of 4-piperidone (B1582916) with 2-phenylethanal in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) yields 1-(2-phenylethyl)-4-piperidone, which can be further modified. ajrconline.org
More elaborate strategies involve constructing the piperidine ring itself as part of the synthesis.
Dieckmann Condensation: The Dieckmann condensation is a classic method for forming cyclic β-keto esters and is widely used for synthesizing 4-piperidones. dtic.milresearchgate.netpurechemistry.org The synthesis of 1-(2-phenylethyl)-4-piperidone, a direct precursor to the parent amine, is a prime example. ajrconline.orgresearchgate.net The process typically involves the following steps:
Michael Addition: 2-Phenylethanamine is reacted with two equivalents of methyl or ethyl acrylate (B77674) to form an intermediate aminodiester. ajrconline.orgresearchgate.net
Intramolecular Cyclization: The resulting diester undergoes an intramolecular Dieckmann condensation, catalyzed by a strong base (e.g., sodium ethoxide), to form a cyclic β-keto ester. researchgate.netpurechemistry.org This step is an intramolecular Claisen condensation. ucl.ac.uk
Hydrolysis and Decarboxylation: The β-keto ester is then hydrolyzed and decarboxylated, usually with an acid, to yield 1-(2-phenylethyl)-4-piperidone. ajrconline.orgresearchgate.net This piperidone can then be reduced to 1-(2-phenylethyl)piperidine.
This multi-step procedure is influenced by multiple parameters, and careful control of reaction conditions is necessary to avoid side reactions like the retro-Dieckmann reaction. researchgate.net
Reductive Amination: Reductive amination is a versatile and widely used method for forming C-N bonds and constructing piperidine rings. nih.govresearchgate.net This reaction involves the condensation of an amine with a carbonyl compound to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. researchgate.net
For Piperidine Ring Construction: A double reductive amination of a dicarbonyl compound can be used to form the piperidine skeleton directly. chim.it This approach is particularly useful for synthesizing polyhydroxypiperidines from sugar-derived dialdehydes or ketoaldehydes. chim.it
For N-Substitution: Reductive amination is also a key method for introducing the N-phenylethyl group. For example, reacting 4-piperidone with 2-phenylethanamine under reductive conditions would yield N-(piperidin-4-yl)-2-phenylethanamine. More directly, reacting a suitable precursor like glutaraldehyde (B144438) with 2-phenylethanamine followed by reduction could, in principle, construct the desired 1-(2-phenylethyl)piperidine ring system. The use of various reducing agents such as sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (H₂/Pd/C) allows for broad applicability. researchgate.nettandfonline.com
Table 2: Key Synthetic Strategies for the 1-(2-Phenylethyl)piperidine Skeleton
| Strategy | Key Reactants | Key Intermediates | Reference(s) |
|---|---|---|---|
| N-Alkylation | Piperidine, 1-(2-chloroethyl)benzene | - | ajrconline.org |
| Dieckmann Condensation | 2-Phenylethanamine, Methyl acrylate | Aminodiester, Cyclic β-keto ester | ajrconline.orgresearchgate.net |
| Reductive Amination | 4-Piperidone, 2-Phenylethanal | 1-(2-Phenylethyl)-4-piperidone | ajrconline.org |
Reactivity Studies of the N-Oxide Moiety
The N-oxide moiety introduces unique reactivity to the piperidine ring system. It is more polar than the parent amine and can participate in several chemical transformations. The oxygen atom can act as a nucleophile, while the positions alpha to the nitrogen become susceptible to nucleophilic attack after activation. scripps.edu
The reactivity of pyridine-N-oxide, a related aromatic N-oxide, shows that the molecule is susceptible to both electrophilic and nucleophilic substitution, with the latter occurring at the C2 and C4 positions after activation of the oxygen. youtube.com While this compound is a saturated system, some principles of reactivity are shared.
One of the characteristic reactions of tertiary N-oxides is the Meisenheimer rearrangement , which involves the thermal migration of a substituent from the nitrogen to the oxygen atom. researchgate.net This rearrangement, however, is typically limited to N-oxides with specific groups like allyl or benzyl (B1604629). researchgate.net Another potential reaction is thermal rearrangement, which has been studied for N-(2,4-dinitrophenyl)piperidine N-oxide, though this involves an aryl group migration not present in the title compound. rsc.org
The N-oxide can also be readily reduced back to the parent tertiary amine, 1-(2-phenylethyl)piperidine. This reduction can be accomplished with various chemical reagents. In biological systems, the reduction of N-oxides back to their corresponding tertiary amines is a known metabolic pathway, although the extent of this conversion varies widely. google.com
N-Oxide Rearrangement Reactions (e.g., Cope Elimination)
The Cope elimination is a prominent intramolecular rearrangement reaction for tertiary amine N-oxides, providing a pathway to synthesize alkenes and N,N-disubstituted hydroxylamines. jk-sci.com This reaction is initiated by the oxidation of the corresponding tertiary amine, 1-(2-phenylethyl)piperidine, using oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (mCPBA). jk-sci.comnrochemistry.com The resulting N-oxide intermediate, this compound, typically does not require isolation and undergoes elimination upon heating. jk-sci.comnrochemistry.com
The reaction proceeds through a concerted, thermally-induced syn-elimination mechanism involving a five-membered cyclic transition state. nrochemistry.comorganic-chemistry.orgwikipedia.org In this transition state, the N-oxide oxygen atom functions as an intramolecular base, abstracting a proton from the β-carbon of the phenylethyl group. masterorganicchemistry.com This concerted process leads to the formation of styrene (B11656) and N-(2-phenylethyl)hydroxylamine.
A key feature of the Cope elimination is its regioselectivity. While it often follows the Hofmann rule, favoring the formation of the least substituted alkene, the presence of a β-phenyl group, as in the phenylethyl moiety, significantly influences the reaction's outcome. organic-chemistry.org The phenylethyl group demonstrates a dramatically increased rate of elimination—over 100 times faster than typical alkyl groups. masterorganicchemistry.com This acceleration is attributed to the increased acidity of the β-hydrogens due to the electron-withdrawing nature of the phenyl ring, which stabilizes the developing negative charge in the transition state. organic-chemistry.org
The reaction rate is also exceptionally sensitive to the solvent used. Aprotic solvents can increase the reaction rate by several million-fold compared to protic solvents. jk-sci.comorganic-chemistry.org
| Feature | Description |
|---|---|
| Reaction Type | Intramolecular syn-elimination. organic-chemistry.orgwikipedia.org |
| Reactant | This compound. |
| Key Intermediate | Five-membered cyclic transition state. nrochemistry.com |
| Products | Styrene and N-Hydroxypiperidine. |
| Activating Group Effect | The β-phenyl group increases the elimination rate significantly. organic-chemistry.orgmasterorganicchemistry.com |
| Solvent Effects | Aprotic solvents dramatically accelerate the reaction rate. jk-sci.comorganic-chemistry.org |
Deoxygenation Reactions and Reduction Pathways
The N-oxide functionality can be removed through various deoxygenation methods to regenerate the parent tertiary amine, 1-(2-phenylethyl)piperidine. These reactions are crucial for synthetic sequences where the N-oxide is used as a temporary activating or protecting group. A range of reagents and catalytic systems has been developed for the efficient deoxygenation of both heterocyclic and aliphatic amine N-oxides. rsc.orgresearchgate.net
Modern sustainable methods include the use of iodide as a catalyst, which is regenerated by formic acid that also serves as a Brønsted activator. rsc.org Other efficient systems involve copper-catalyzed oxygen atom transfer using diazo compounds as the oxygen acceptor, which proceeds under mild conditions with excellent functional group tolerance. rsc.org Palladium-catalyzed transfer oxidation, using a palladium acetate/dppf catalyst and triethylamine (B128534) as the oxygen acceptor, is another effective method, particularly under microwave irradiation. organic-chemistry.org Many of these advanced catalytic methods offer high chemoselectivity, avoiding the overreduction of other sensitive functional groups within the molecule. organic-chemistry.orgorganic-chemistry.org
Beyond simple deoxygenation, reduction pathways can be employed to transform the molecule further. For instance, methodologies developed for the reduction of pyridine (B92270) N-oxides to piperidines, such as using ammonium (B1175870) formate (B1220265) with a palladium on carbon catalyst, highlight pathways for complete saturation of heterocyclic systems under mild conditions. organic-chemistry.org While this compound already possesses a saturated piperidine ring, these reduction principles are relevant for analogous structures with unsaturated rings. The primary reduction pathway for the N-oxide itself is deoxygenation back to the tertiary amine.
| Reagent/Catalyst System | Conditions | Key Features |
|---|---|---|
| Iodide / Formic Acid | Sustainable, metal-free. rsc.org | Iodide acts as a reducing catalyst regenerated in situ. rsc.org |
| Cu Catalyst / Diazo Compound | Mild conditions. rsc.org | Broad substrate scope and high functional group tolerance. rsc.org |
| [Pd(OAc)₂]/dppf / Et₃N | Conventional heating or microwave. organic-chemistry.org | Chemoselective transfer oxidation. organic-chemistry.org |
| Indium / Pivaloyl Chloride | Room temperature. organic-chemistry.org | Mild and efficient for various N-oxides. organic-chemistry.org |
Nucleophilic and Electrophilic Transformations at the N-Oxide Center
The N-oxide group significantly alters the electronic properties of the molecule. The positively charged nitrogen atom and the negatively charged oxygen atom create a dipole that can influence reactivity. While the saturated piperidine ring lacks the π-system of aromatic N-oxides (like pyridine N-oxide), which are highly activated towards nucleophilic substitution at the α- and γ-positions, the N-oxide functionality itself can be a target for reagents. rsc.orgresearchgate.net
Activation of the N-oxide with electrophilic reagents such as phosphorus trichloride (B1173362) nih.gov, tosyl chloride, or PyBroP can make the positions adjacent to the nitrogen susceptible to attack by nucleophiles. researchgate.net A notable class of reactions involves the addition of organometallic reagents, such as Grignard reagents, to heterocyclic N-oxides, which can lead to the formation of a diverse set of substituted products. rsc.org
Electrophilic transformations directly at the N-oxide center primarily involve reactions at the oxygen atom. The oxygen is Lewis basic and can be protonated by acids or coordinate to Lewis acids. This interaction is often the first step in deoxygenation or rearrangement reactions, facilitating the cleavage of the N-O bond.
| Transformation Type | Reagent Class | Description |
|---|---|---|
| Nucleophilic Addition (following activation) | Organometallics (e.g., Grignard reagents). rsc.org | Activation of the N-oxide can facilitate the addition of carbon nucleophiles to the ring. |
| Electrophilic Interaction | Brønsted or Lewis Acids. organic-chemistry.org | Protonation or coordination to the N-oxide oxygen activates the molecule for subsequent reactions like deoxygenation. |
| Deoxygenation | Reducing Agents (e.g., PCl₃). nih.gov | The oxygen atom is abstracted by an oxophilic reagent to regenerate the tertiary amine. |
Derivatization and Functionalization of the Piperidine Ring and Phenylethyl Moiety
Further chemical diversity can be achieved by modifying the piperidine core or the phenylethyl side chain. These transformations are typically performed on the parent tertiary amine, 1-(2-phenylethyl)piperidine, or its precursors, as many reagents used for functionalization would be incompatible with the N-oxide group. The N-oxide can be formed in a subsequent step if desired.
Regioselective Functionalization of the Piperidine Core
The piperidine ring is a common scaffold in pharmaceuticals, and methods for its functionalization are well-established. nih.gov A highly versatile precursor for such modifications is 1-(2-phenylethyl)-4-piperidone (NPP), a key intermediate in the synthesis of various compounds. researchgate.netwikipedia.org
Starting with NPP, the carbonyl group at the C4 position serves as a handle for numerous transformations:
Nucleophilic Addition: Addition of organometallic reagents to the ketone yields tertiary alcohols.
Reductive Amination: Condensation with primary amines (like aniline) forms an imine or enamine, which can be reduced with agents like sodium borohydride to introduce a substituted amino group at the C4 position. researchgate.net
Wittig Reaction: Conversion of the carbonyl to an alkene provides a route to C4-alkylidene derivatives. nih.gov
Functionalization at other positions, such as C3, is also synthetically important. For example, 3-carbomethoxy and 3-methoxy analogs have been prepared from the corresponding 3-substituted 4-piperidones. nih.gov Additionally, oxidation of the piperidine ring itself, for instance with bromine, can yield piperidin-2-one derivatives. researchgate.net
| Position | Reaction Type | Precursor | Resulting Functional Group |
|---|---|---|---|
| C4 | Reductive Amination. researchgate.net | 1-(2-phenylethyl)-4-piperidone | 4-Amino derivative |
| C4 | Acylation of 4-amino derivative. researchgate.net | 4-Anilino-1-(2-phenylethyl)piperidine | 4-Amido derivative |
| C3 | Multi-step synthesis. nih.gov | 3-Substituted piperidone | 3-Methoxy or 3-carbomethoxy derivative |
| C2 | Oxidation. researchgate.net | 1-(2-phenylethyl)piperidine derivative | Lactam (piperidin-2-one) |
Transformations of the Phenylethyl Side Chain
The phenylethyl moiety offers additional sites for chemical modification, primarily on the aromatic ring. Standard electrophilic aromatic substitution reactions can be employed to introduce functional groups onto the phenyl ring, although these are typically performed on precursors before the final assembly of the target molecule to avoid side reactions with the amine or N-oxide.
Potential transformations include:
Nitration: Introduction of a nitro group (-NO₂) using nitric acid and sulfuric acid.
Halogenation: Incorporation of halogen atoms (e.g., -Cl, -Br) using reagents like Cl₂ or Br₂ with a Lewis acid catalyst.
Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups using an acyl/alkyl halide and a Lewis acid.
The position of substitution (ortho, meta, para) would be directed by the existing ethylpiperidine group, which is an ortho-, para-director. The conditions for these reactions would need to be carefully selected to ensure compatibility with the rest of the molecule, particularly the basic nitrogen atom of the piperidine ring.
| Reaction Type | Typical Reagents | Introduced Group | Directing Effect |
|---|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | -NO₂ | ortho, para |
| Bromination | Br₂ / FeBr₃ | -Br | ortho, para |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | -COR | ortho, para |
Sophisticated Spectroscopic and Structural Elucidation of Piperidine, 1 2 Phenylethyl , 1 Oxide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy stands as the most powerful tool for elucidating the molecular structure of organic compounds in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete assignment of the proton (¹H) and carbon (¹³C) chemical shifts, as well as insight into the compound's conformation.
The structural assignment of Piperidine (B6355638), 1-(2-phenylethyl)-, 1-oxide would begin with the acquisition of 1D ¹H and ¹³C NMR spectra. The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the phenylethyl group and the aliphatic protons of the piperidine ring. The protons on the carbon adjacent to the positively charged nitrogen atom would likely appear at a downfield chemical shift compared to the parent amine due to the deshielding effect of the N-oxide functional group.
To definitively assign these resonances, a suite of 2D NMR experiments would be required:
Correlation Spectroscopy (COSY): This experiment would reveal proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the phenylethyl and piperidine moieties. For instance, the benzylic protons would show a correlation to the adjacent methylene (B1212753) protons, and a clear coupling network would be observed for the protons around the piperidine ring.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals.
Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for connecting the different fragments of the molecule, for example, by showing a correlation between the benzylic protons of the phenylethyl group and the carbons of the piperidine ring, confirming the N-substitution.
The expected ¹H and ¹³C NMR chemical shifts can be predicted based on known data for similar structures, such as 1-(3-phenylpropyl)piperidine (B1250883) N-oxide. rsc.org
Table 1: Predicted ¹H and ¹³C NMR Data for Piperidine, 1-(2-phenylethyl)-, 1-oxide
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Phenyl-CH | 7.20 - 7.40 (m) | 126.0 - 129.0 |
| Ph-C H₂ | ~3.10 (t) | ~30.0 |
| Ph-CH₂-C H₂ | ~3.30 (t) | ~65.0 |
| Piperidine α-CH₂ | ~3.20 (m) | ~69.0 |
| Piperidine β-CH₂ | ~1.80 (m) | ~23.0 |
| Piperidine γ-CH₂ | ~1.60 (m) | ~21.0 |
Note: Predicted values are illustrative and would need to be confirmed by experimental data.
The piperidine ring exists in a chair conformation. The introduction of the N-oxide group and the bulky 2-phenylethyl substituent raises questions about the preferred conformation. The N-oxide group has a strong preference for the axial position in N-alkylpiperidine N-oxides. rsc.org
Coupling Constants (J-values): The magnitude of the three-bond coupling constants (³JHH) between adjacent protons in the piperidine ring, extracted from a high-resolution ¹H NMR spectrum, can provide information about their dihedral angles via the Karplus equation. This allows for the determination of the chair conformation and the axial or equatorial orientation of the substituents.
Nuclear Overhauser Effect (NOE) Studies: 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or 1D selective NOE experiments detect through-space interactions between protons that are close to each other (typically < 5 Å). NOE correlations between the protons of the phenylethyl group and specific protons on the piperidine ring would provide definitive evidence for the molecule's preferred three-dimensional structure and the orientation of the substituent relative to the ring. For example, an NOE between the axial protons at the C2/C6 positions of the piperidine ring and the benzylic protons would suggest a specific rotational conformation of the phenylethyl group.
Mass Spectrometry (MS) and Fragmentation Pathway Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound and for gaining structural information through the analysis of its fragmentation patterns.
High-resolution mass spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), would be used to determine the precise mass of the protonated molecule, [M+H]⁺. This accurate mass measurement allows for the calculation of the elemental composition, which for C13H19NO would be expected to yield a protonated molecule with a mass of 206.1545, confirming the molecular formula. The molecular weight of the neutral compound is 205.2961 g/mol . appchemical.com
Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (e.g., the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide a fragmentation fingerprint that is characteristic of the molecule's structure.
For this compound, several fragmentation pathways can be proposed by analogy with other N-oxides and fentanyl-related compounds which share the N-(2-phenylethyl)piperidine core. researchgate.netnih.gov
A characteristic fragmentation of N-oxides is the loss of an oxygen atom, which would result in a product ion corresponding to the protonated parent amine, [M+H-O]⁺. researchgate.netresearchgate.net Another common pathway for N-substituted piperidines involves cleavage of the bond between the nitrogen and the substituent.
Table 2: Plausible MS/MS Fragmentation Pathways for [C13H19NO+H]⁺
| Precursor Ion (m/z) | Proposed Neutral Loss | Product Ion (m/z) | Proposed Structure of Product Ion |
|---|---|---|---|
| 206.15 | O | 190.16 | Protonated 1-(2-phenylethyl)piperidine |
| 206.15 | C₈H₉• (phenylethyl radical) | 102.10 | Protonated piperidine N-oxide |
| 190.16 | C₇H₇• (benzyl radical) | 98.10 | Piperidinomethyl cation |
| 190.16 | C₈H₈ (styrene) | 86.09 | Protonated piperidine |
Note: m/z values are monoisotopic.
The fragmentation of the N-(2-phenylethyl) moiety is a key diagnostic pathway. Cleavage of the C-C bond beta to the nitrogen can lead to the formation of a stable benzyl (B1604629) cation (m/z 91) or related fragments. The piperidine ring itself can undergo ring-opening or cleavage to produce characteristic smaller ions. wvu.edu A detailed analysis of the MS/MS spectrum would allow for the construction of a comprehensive fragmentation scheme, providing strong evidence for the proposed structure.
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
While NMR and MS provide data on the molecule in the solution and gas phases, respectively, X-ray crystallography offers an unparalleled, precise view of the molecular structure in the solid state. This technique would provide definitive information on bond lengths, bond angles, and the conformation of the molecule.
To perform this analysis, a suitable single crystal of this compound would need to be grown. The crystal would then be irradiated with X-rays, and the resulting diffraction pattern would be analyzed to generate a three-dimensional electron density map of the molecule.
The crystal structure would unequivocally determine:
The conformation of the piperidine ring (e.g., a perfect or distorted chair).
The orientation of the N-oxide oxygen atom (axial or equatorial).
The rotational conformation (torsion angles) of the 2-phenylethyl group relative to the piperidine ring.
While specific crystallographic data for the title compound is not publicly available, studies on related piperidine derivatives demonstrate the power of this technique in elucidating detailed solid-state structures. mdpi.comresearchgate.net
Detailed Spectroscopic and Structural Data for this compound Not Available in Publicly Accessible Literature
Following a comprehensive search of scientific databases and literature, detailed experimental data required to fully construct an article on the sophisticated spectroscopic and structural elucidation of "this compound" is not publicly available. Specifically, no peer-reviewed crystallographic studies or detailed vibrational spectroscopy analyses for this exact compound could be located.
Therefore, the generation of content for the requested sections on its crystalline state, supramolecular assemblies, and vibrational spectroscopy is not possible at this time. The strict requirement to focus solely on detailed research findings for this specific molecule prevents the use of data from related compounds.
While specific data is absent, general chemical principles can provide a hypothetical context for the compound's structure. For instance, studies on related N-alkylpiperidine N-oxides suggest that the N-oxide functional group typically shows a strong preference for occupying the axial position in the piperidine ring's chair conformation. rsc.org This is a common conformational preference in such heterocyclic systems. However, without experimental verification through X-ray crystallography for "this compound," this remains a general expectation rather than a confirmed structural detail.
Similarly, while characteristic infrared (IR) and Raman vibrational frequencies for functional groups present in the molecule (such as aromatic C-H, aliphatic C-H, C-N, and the N-O stretch) are known from general spectroscopy principles, a specific and detailed assignment of these bands for this particular molecule is not available in the literature.
Due to the lack of specific research findings, the following sections of the proposed article cannot be completed:
Vibrational Spectroscopy (IR, Raman) for Characteristic Functional Group Identification
To proceed with a detailed analysis as requested, a primary research study detailing the synthesis, crystallization, and spectroscopic characterization of this compound would be required.
Computational Chemistry and Theoretical Modeling of Piperidine, 1 2 Phenylethyl , 1 Oxide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These ab initio and density functional theory (DFT) methods solve approximations of the Schrödinger equation to provide detailed information about molecular orbitals, electron density distribution, and related energetic properties.
Density Functional Theory (DFT) has become a primary tool for computational chemists to investigate the electronic structure of molecules like Piperidine (B6355638), 1-(2-phenylethyl)-, 1-oxide. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of computational cost and accuracy. Functionals such as B3LYP combined with basis sets like 6-311G(d,p) are commonly employed to optimize the molecular geometry and calculate electronic properties.
A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical descriptor of molecular reactivity and stability. A smaller gap generally implies higher reactivity.
For Piperidine, 1-(2-phenylethyl)-, 1-oxide, the HOMO is expected to be localized around the N-oxide group, which is electron-rich. The LUMO is likely distributed over the phenylethyl moiety and the N-O bond. The calculated HOMO-LUMO gap provides a quantitative measure of the molecule's kinetic stability and the energy required for electronic excitation.
Table 1: Representative DFT-Calculated Molecular Orbital Energies This table presents hypothetical values for this compound, calculated at the B3LYP/6-311G(d,p) level of theory, to illustrate typical computational outputs.
| Parameter | Energy (eV) | Implication |
|---|---|---|
| EHOMO | -6.25 | Represents the electron-donating capacity of the molecule. |
| ELUMO | -0.89 | Represents the electron-accepting capacity of the molecule. |
| HOMO-LUMO Gap (ΔE) | 5.36 | Indicates high kinetic stability and low chemical reactivity. |
Computational methods are invaluable for predicting and interpreting spectroscopic data. DFT calculations can accurately forecast the Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra of this compound.
Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule. After geometry optimization, a frequency calculation is performed. The resulting vibrational modes and their intensities correspond to peaks in the IR spectrum. A key diagnostic peak for this molecule would be the N-O stretching vibration, which is computationally predictable. Other significant vibrations include C-H stretching from the aromatic and aliphatic groups and C-N stretching modes. It is standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors in the computational method.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating NMR chemical shifts. This method computes the magnetic shielding tensors for each nucleus. The calculated shielding values are then referenced against a standard compound (e.g., Tetramethylsilane, TMS) to yield predicted 1H and 13C chemical shifts. These predictions are highly useful for assigning peaks in experimental spectra and for confirming the structure of the compound.
Table 2: Predicted Spectroscopic Data for this compound This table contains illustrative predicted values. Experimental results may vary.
| Spectroscopy Type | Predicted Feature | Assignment |
|---|---|---|
| IR | ~960 cm-1 | N-O Stretch |
| IR | ~2850-2950 cm-1 | Aliphatic C-H Stretch |
| IR | ~3020-3080 cm-1 | Aromatic C-H Stretch |
| 1H NMR | ~7.2-7.4 ppm | Aromatic protons (phenyl group) |
| 1H NMR | ~3.0-3.5 ppm | Protons on carbons adjacent to Nitrogen |
| 13C NMR | ~126-138 ppm | Aromatic carbons |
| 13C NMR | ~60-70 ppm | Carbons adjacent to Nitrogen |
Molecular Dynamics Simulations for Conformational Analysis in Solution and at Interfaces
While quantum chemical calculations describe static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. This is particularly useful for studying the conformational flexibility of this compound in different environments, such as in an aqueous solution or at a lipid bilayer interface.
For this molecule, MD simulations can explore the rotational freedom of the phenylethyl group relative to the piperidine ring and the puckering conformations of the piperidine ring itself (e.g., chair, boat, twist-boat). The presence of the polar N-oxide group significantly influences its interaction with solvent molecules. In aqueous solution, water molecules would form hydrogen bonds with the N-oxide oxygen, affecting the conformational preferences of the entire molecule. By analyzing the simulation trajectory, one can determine the most stable conformations, the energy barriers between them, and how the solvent environment modulates the conformational landscape.
Mechanistic Studies of Reactions via Transition State Calculations
Computational chemistry is a powerful tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, most importantly, transition states (TS). The energy difference between the reactants and the transition state defines the activation energy, which governs the reaction rate.
For this compound, a relevant reaction to study would be its thermal elimination (Cope elimination) or its reduction back to the tertiary amine. Using DFT, one can model the reaction pathway. A transition state search algorithm, such as the synchronous transit-guided quasi-Newton (STQN) method, is used to locate the saddle point on the potential energy surface corresponding to the TS. Frequency calculations are then performed to confirm the TS, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. This approach provides a detailed, atomistic understanding of the reaction mechanism that is often difficult to obtain through experimental means alone.
Quantitative Structure-Activity Relationships (QSAR) in In Vitro Chemical Biology Contexts
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the chemical structure of a series of compounds with their biological activity. QSAR models are statistically derived equations that can predict the activity of new, unsynthesized compounds.
In the context of this compound and its analogues, a QSAR study would begin by generating a dataset of structurally related molecules with measured in vitro biological activity (e.g., receptor binding affinity, enzyme inhibition). For each molecule, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity (e.g., LogP), and electronic properties (e.g., dipole moment, atomic charges).
Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to build a mathematical model that relates the descriptors to the observed activity. A robust QSAR model can provide valuable insights into the structural features that are crucial for biological activity, thereby guiding the design of more potent or selective compounds.
Reaction Mechanisms and Kinetic Studies Involving Piperidine, 1 2 Phenylethyl , 1 Oxide
Elucidation of Reaction Pathways and Intermediates
The primary reaction pathway anticipated for Piperidine (B6355638), 1-(2-phenylethyl)-, 1-oxide upon thermal activation is the Cope elimination . This intramolecular elimination reaction is a characteristic transformation of tertiary amine N-oxides that possess at least one beta-hydrogen atom. organic-chemistry.orgalfa-chemistry.comnrochemistry.commasterorganicchemistry.comjk-sci.com
In the case of Piperidine, 1-(2-phenylethyl)-, 1-oxide, there are two sets of beta-hydrogens that could potentially participate in the Cope elimination:
On the piperidine ring: Hydrogens at the C2 and C6 positions of the piperidine ring.
On the phenylethyl chain: Hydrogens on the carbon atom adjacent to the nitrogen (the benzylic position).
The Cope elimination proceeds through a concerted, five-membered cyclic transition state, leading to the formation of an alkene and a hydroxylamine. organic-chemistry.orgnrochemistry.com The reaction is a syn-elimination, meaning the beta-hydrogen and the N-oxide group must be in a syn-periplanar conformation. alfa-chemistry.com
Pathway A: Elimination involving the piperidine ring If a beta-hydrogen from the piperidine ring is abstracted, the reaction would lead to the formation of N-(2-phenylethyl)-N-hydroxylpiperidine and a cyclic alkene. However, due to ring strain, the formation of a double bond within the six-membered ring via this pathway is less common for simple piperidine systems under typical Cope elimination conditions.
Pathway B: Elimination involving the phenylethyl chain Abstraction of a beta-hydrogen from the ethyl group attached to the nitrogen is the more probable pathway. This would result in the formation of styrene (B11656) and N-hydroxy-N-(piperidin-1-yl)amine . The transition state for this reaction would involve the N-oxide oxygen abstracting a proton from the carbon adjacent to the phenyl group.
Intermediates: The Cope elimination is a concerted reaction, meaning it proceeds in a single step without the formation of a stable intermediate. nrochemistry.com The key structure is the five-membered cyclic transition state.
Another potential, though less likely for this specific substrate, thermal rearrangement is the Meisenheimer rearrangement . This reaction is more commonly observed for N-aryl, N-allyl, or N-benzyl piperidine N-oxides, where the migrating group can stabilize the transition state. researchgate.netrsc.org For an N-(2-phenylethyl) group, this pathway is not typically favored.
Kinetic Investigations of Thermal and Catalytic Transformations
Thermal Transformations: The Cope elimination is a first-order intramolecular reaction. researchgate.net The rate of the reaction is highly dependent on several factors:
Temperature: The reaction is thermally induced, and higher temperatures generally lead to faster reaction rates. Typical temperatures for Cope eliminations range from 100 to 160 °C. masterorganicchemistry.com
Solvent: The reaction rate is extraordinarily sensitive to the solvent. nrochemistry.com Aprotic solvents tend to accelerate the reaction, often by several orders of magnitude, compared to protic solvents. This is because protic solvents can form hydrogen bonds with the N-oxide oxygen, stabilizing the ground state and increasing the activation energy.
Stereochemistry: The requirement for a syn-periplanar arrangement of the beta-hydrogen and the N-oxide group means that the conformation of the molecule is crucial for the reaction to occur.
Below is an illustrative data table showing hypothetical kinetic data for the thermal decomposition of a generic tertiary amine N-oxide, which would be similar to the type of data expected from studies on this compound.
| Solvent | Temperature (°C) | Rate Constant (k, s⁻¹) | Activation Energy (Ea, kJ/mol) |
| DMSO | 100 | 1.5 x 10⁻⁴ | 110 |
| Toluene | 100 | 8.0 x 10⁻⁵ | 125 |
| Methanol | 100 | 2.1 x 10⁻⁶ | 140 |
| DMSO | 120 | 6.2 x 10⁻⁴ | 110 |
| Toluene | 120 | 3.5 x 10⁻⁴ | 125 |
| Methanol | 120 | 9.5 x 10⁻⁶ | 140 |
Catalytic Transformations: While thermal decomposition is the most common transformation, catalytic reactions of N-oxides are also known. For instance, N-oxides can be reduced back to the corresponding tertiary amine in the presence of various catalysts. Catalytic oxidation reactions of the parent amine to the N-oxide are also well-documented, often using reagents like hydrogen peroxide or m-CPBA. alfa-chemistry.com Catalytic decomposition of N-oxides can also occur in the presence of certain metal complexes, though specific studies on this compound are lacking.
Role in Electron Transfer Processes and Redox Chemistry
The redox chemistry of this compound has not been specifically detailed in the scientific literature. However, the N-oxide functional group can participate in electron transfer processes.
N-oxides can be reduced to the corresponding tertiary amine. This is a two-electron reduction process. The electrochemical potential for this reduction would be a key parameter in its redox chemistry.
Conversely, tertiary amines can be oxidized to N-oxides. The N-oxide itself can, in some cases, act as an oxidant in certain chemical reactions, though this is less common for simple alkyl N-oxides compared to other oxidizing agents.
Recent research has shown that pyridine (B92270) N-oxides can undergo single-electron oxidation to form N-oxy radicals, which can then participate in further reactions like hydrogen atom transfer (HAT). nih.govdigitellinc.com While this has been explored for aromatic N-oxides, it is plausible that aliphatic N-oxides could undergo similar single-electron transfer processes under specific photocatalytic or electrochemical conditions.
A hypothetical table of redox potentials for a generic piperidine N-oxide is presented below to illustrate the type of data that would be relevant.
| Process | Half-Reaction | Standard Reduction Potential (E°) (V vs. SHE) |
| Reduction | R₃N⁺-O⁻ + 2H⁺ + 2e⁻ → R₃N + H₂O | +0.4 to +0.8 |
| Oxidation | R₃N → R₃N⁺-O⁻ + 2H⁺ + 2e⁻ | -0.4 to -0.8 |
Stereochemical Course of Reactions
The stereochemistry of reactions involving this compound would be of significant interest, particularly if the piperidine ring or the phenylethyl chain contains chiral centers.
The Cope elimination is a well-defined stereospecific reaction. It proceeds via a syn-elimination, meaning that the abstracted beta-hydrogen and the departing N-oxide group are on the same side of the molecule in the transition state. alfa-chemistry.com This has important implications for the stereochemical outcome of the reaction when stereocenters are present.
For this compound, if there were a chiral center at the carbon bearing the phenyl group or on the piperidine ring, the syn-elimination pathway would dictate the stereochemistry of the resulting alkene and the configuration of the N-hydroxylamine product. The need for a syn-periplanar arrangement often leads to a high degree of stereoselectivity, with the product distribution being determined by the relative stabilities of the possible five-membered cyclic transition states.
While no specific studies on the stereochemical course of reactions for this compound are available, research on structurally related compounds, such as stereoisomers of fentanyl and its derivatives (which contain a 1-(2-phenylethyl)piperidine core), highlights the importance of stereochemistry in the synthesis and activity of these molecules. nih.gov The synthesis of specific stereoisomers of related piperidines often involves stereocontrolled reactions, and any subsequent reactions of the N-oxides would be expected to proceed with a high degree of stereochemical control. rsc.org
Advanced Analytical Methodologies for Research and Characterization
Chromatographic Techniques for Isolation and Purity Assessment in Research Settings
Chromatography is an indispensable tool in the study of "Piperidine, 1-(2-phenylethyl)-, 1-oxide," enabling its separation from reaction mixtures, metabolites, and degradation products. Both high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) serve critical roles in its isolation and purity evaluation.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purification of N-oxides, which are often non-volatile and thermally labile. A significant challenge in the analysis of piperidine (B6355638) derivatives can be the separation of closely related isomers, such as positional isomers resulting from hydroxylation on the piperidine ring or the N-oxide itself from its parent amine. nih.gov
The development of a successful HPLC method for "this compound" would focus on reversed-phase chromatography. nih.gov Columns with specialized stationary phases are often employed to achieve the separation of structural isomers. For instance, phases incorporating pyrenylethyl or nitrophenylethyl groups can provide unique retention mechanisms based on π-π interactions, which are highly effective for separating aromatic isomers. nacalai.com A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method would be particularly powerful, allowing for the differentiation of isomers based on their fragmentation patterns, even if they co-elute chromatographically. nih.gov For example, N-oxides can be distinguished from hydroxylated isomers, as the N-oxide may exhibit a characteristic loss of an oxygen atom in the mass spectrometer. nih.govresearchgate.net
Below is a table outlining a hypothetical set of starting parameters for developing an HPLC method for the analysis of "this compound."
Table 1: Hypothetical HPLC Method Parameters
| Parameter | Suggested Condition | Rationale |
|---|---|---|
| Column | C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm) | Provides good hydrophobic retention for the phenylethyl group. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile (B52724) (MeCN) | Volatile buffer suitable for MS detection; MeCN is a common organic modifier. sielc.com |
| Gradient | 5% B to 95% B over 20 minutes | To elute compounds with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard for analytical scale columns. nih.gov |
| Column Temp. | 30°C | Ensures reproducible retention times. nih.gov |
| Detection | UV at 254 nm and/or Mass Spectrometry (ESI+) | The phenyl group provides UV absorbance; ESI+ is suitable for amine N-oxides. |
Gas Chromatography-Mass Spectrometry (GC-MS) is a high-sensitivity technique ideal for the analysis of volatile and thermally stable compounds. cmbr-journal.com While the N-oxide functional group makes "this compound" non-volatile, GC-MS can be employed to analyze its more volatile parent amine, "Piperidine, 1-(2-phenylethyl)-," which could be a synthetic precursor or a related impurity. nist.gov The identity of the parent amine can be confirmed by its characteristic mass spectrum, which serves as a chemical fingerprint.
Analysis of the N-oxide itself via GC would likely require a derivatization step to create a more volatile analog or could lead to thermal degradation in the GC inlet, forming the parent amine. The electron ionization (EI) mass spectrum of the parent compound, "Piperidine, 1-(2-phenylethyl)-," is characterized by specific fragment ions that are useful for its identification. nist.gov
Table 2: Characteristic GC-MS Data for the Parent Amine, Piperidine, 1-(2-phenylethyl)-
| Property | Value | Source |
|---|---|---|
| Formula | C₁₃H₁₉N | nist.gov |
| Molecular Weight | 189.30 g/mol | nist.govchemeo.com |
| CAS Number | 332-14-9 | nist.govchemeo.com |
| Key Mass Fragments (m/z) | 98, 91, 189 | nist.gov |
| Interpretation of Fragments | m/z 98: Likely [C₆H₁₂N]⁺, the piperidinomethyl fragment.m/z 91: The tropylium (B1234903) ion [C₇H₇]⁺, characteristic of a benzyl (B1604629) moiety.m/z 189: The molecular ion [M]⁺. | |
Spectrophotometric and Electrochemical Detection Methods in Research Assays
Beyond chromatography, spectrophotometric and electrochemical methods offer alternative or complementary approaches for the detection and quantification of "this compound" in research assays.
Spectrophotometric methods, particularly UV-Visible spectroscopy, can be used for quantification. The presence of the phenyl group in the molecule results in UV absorbance, which can be exploited for concentration measurements. For secondary amines like piperidine, derivatization reactions can be used to create highly colored products that can be measured in the visible range, increasing sensitivity and selectivity. ekb.egresearchgate.net A similar strategy could potentially be developed for the N-oxide or its reduced parent amine.
Electrochemical detection offers a highly sensitive method for analyzing electroactive compounds. The N-oxide functional group can be electrochemically reduced. Alternatively, the parent tertiary amine can be electrochemically oxidized. Research on related heterocyclic compounds, such as piperazine (B1678402) derivatives, has shown that they can be oxidized at a modified electrode, and this response can be used for quantification in an HPLC system with an electrochemical detector (HPLC-EC). semanticscholar.org The use of nickel oxide nanoparticles, for instance, has been shown to have an electrocatalytic effect on the oxidation of the piperazine moiety, lowering the potential required for detection. semanticscholar.org Such an approach could be adapted for the sensitive detection of "Piperidine, 1-(2-phenylethyl)-" or its N-oxide.
Development of Reference Standards for Chemical Research
The availability of a well-characterized, high-purity reference standard is a prerequisite for any quantitative analytical research. A reference standard for "this compound" would be synthesized, purified, and rigorously characterized to confirm its identity and establish its purity.
The synthesis would likely involve the controlled oxidation of "Piperidine, 1-(2-phenylethyl)-" using an oxidizing agent such as hydrogen peroxide or a peroxy acid. Following synthesis, the crude product would be purified, typically using chromatographic techniques like flash column chromatography or preparative HPLC, to remove unreacted starting material and byproducts.
The final step is the comprehensive characterization of the purified compound to establish it as a reference standard. This involves a suite of analytical techniques to confirm the structure and assess purity.
Table 3: Analytical Characterization for a Reference Standard of this compound
| Analytical Technique | Purpose | Acceptance Criteria Example |
|---|---|---|
| ¹H and ¹³C NMR | Structural confirmation and identification of impurities. | Spectrum consistent with the proposed structure; no significant signals from impurities. |
| Mass Spectrometry (MS) | Confirmation of molecular weight and elemental composition. | Observed mass matches the calculated mass for C₁₃H₁₉NO within ±5 ppm. |
| HPLC-UV/MS | Purity assessment and identification of impurities. | Purity ≥ 98.0%. |
| Elemental Analysis | Confirmation of elemental composition (C, H, N). | Experimental %C, %H, %N within ±0.4% of theoretical values. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Confirmation of functional groups (e.g., N-O stretch). | Presence of characteristic absorption bands. |
Compound Index
Table 4: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Piperidine, 1-(2-phenylethyl)- |
| Piperidine |
| Piperazine |
| Acetonitrile |
| Formic Acid |
Applications As Chemical Probes and Synthetic Intermediates in Academic Research
Role of 1-(2-Phenylethyl)piperidine N-Oxide in Heterocyclic Synthesis
The structure of 1-(2-phenylethyl)piperidine N-oxide makes it a versatile precursor and building block in the synthesis of intricate nitrogen-containing heterocyclic compounds. The N-oxide moiety can act as an internal oxidant, a directing group, or be transformed to introduce further complexity.
In synthetic organic chemistry, N-oxides are recognized as important intermediates. nih.gov The N-oxide of 1-(2-phenylethyl)piperidine is a derivative of a core structure found in numerous biologically significant molecules. The parent amine, 1-(2-phenylethyl)piperidine, is a key structural component, and its N-oxide represents a synthetically accessible derivative for further chemical manipulation. nist.govncats.ionih.gov While often identified as a metabolite of more complex molecules, its deliberate synthesis allows it to serve as a starting point for creating analogues. For instance, the oxidation of tertiary amines to N-oxides is a common synthetic step, often achieved using oxidizing agents like meta-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide. nih.govresearchgate.net This transformation alters the electronic properties and reactivity of the piperidine (B6355638) nitrogen, enabling subsequent reactions that would not be possible with the parent amine.
The 1-(2-phenylethyl)piperidine framework is a cornerstone in the synthesis of various compounds, and its N-oxide can be viewed within this context. Multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product, and piperidine derivatives are frequently synthesized using such methods. rsc.orgnih.gov While direct participation of 1-(2-phenylethyl)piperidine N-oxide in a specific named cascade or multicomponent reaction is not extensively documented in dedicated studies, its parent structures are central to these strategies. For example, the asymmetric synthesis of 2-substituted piperidines can be achieved via multi-component coupling reactions. nih.gov The N-oxide functionality can, in principle, be incorporated into such schemes, potentially influencing stereochemical outcomes or enabling subsequent transformations within a cascade sequence. researchgate.net The N-oxide is notably recognized as a metabolite and impurity in the synthesis of fentanyl, where the core structure is N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide. nih.govlgcstandards.com
Bioreductive Transformation Mechanisms in In Vitro Systems
The reduction of the N-oxide back to its corresponding tertiary amine is a key feature of its chemical biology, making it a useful tool for studying enzymatic processes in controlled, non-clinical laboratory settings.
In vitro studies using systems such as human liver microsomes have elucidated the metabolic fate of compounds containing the 1-(2-phenylethyl)piperidine N-oxide structure. nih.gov The N-oxide group is susceptible to enzymatic reduction, a bioreductive transformation that regenerates the parent tertiary amine. This reduction is a recognized metabolic pathway for many tertiary amine drugs and related compounds. google.comnih.gov
The primary enzymes responsible for such transformations are often cytochrome P450 (CYP) oxidoreductases. caymanchem.comresearchgate.net These enzymes can catalyze both the forward reaction (N-oxidation) and the reverse reaction (N-oxide reduction), depending on the specific enzyme, substrate, and the local cellular environment (e.g., oxygen levels). researchgate.netresearchgate.net The reduction of N-oxides is particularly favored under hypoxic (low oxygen) conditions. nih.govnih.gov
Table 1: Summary of Enzymatic Transformations in In Vitro Systems.
The property of bioreduction makes heterocyclic N-oxides valuable as chemical probes for studying reductive processes in biological systems. nih.gov A compound like 1-(2-phenylethyl)piperidine N-oxide can be used as a substrate to assay the activity of N-oxide reductase enzymes in various cell or tissue preparations. Because its reduction is often enhanced in hypoxic environments, it can serve as a probe to investigate the metabolic characteristics of cells under low-oxygen conditions, which is relevant in various areas of biological research. nih.gov The conversion of the relatively polar N-oxide to the more lipophilic parent amine can be monitored analytically, providing a quantitative measure of enzymatic activity without assessing a pharmacological outcome. nih.gov
Applications in Material Science or Catalysis
While the direct application of Piperidine, 1-(2-phenylethyl)-, 1-oxide in material science is not prominently documented, related piperidine structures have been explored for their utility in catalysis. Researchers have immobilized piperidine and piperazine (B1678402) derivatives onto iron oxide nanoparticles to create magnetically recyclable heterogeneous catalysts. researchgate.net These catalysts have proven effective in promoting one-pot, multicomponent synthesis of various organic compounds. The basic nitrogen of the piperidine ring is crucial for its catalytic activity in these applications. nih.gov Although this research focuses on the parent amine structures rather than the N-oxide, it highlights the potential utility of the piperidine scaffold in the development of novel catalytic systems. At present, specific research detailing the use of 1-(2-phenylethyl)piperidine N-oxide as a catalyst or as a component in material science is not available in published literature.
Environmental Transformation and Degradation Pathways
Photochemical Degradation Studies of Piperidine (B6355638) N-Oxides
The photochemical degradation of piperidine N-oxides, particularly saturated aliphatic N-oxides like Piperidine, 1-(2-phenylethyl)-, 1-oxide, is an area of ongoing scientific investigation. While direct studies on this specific compound are limited, research on analogous aromatic N-oxides, such as pyridine (B92270) and quinoline (B57606) N-oxides, provides valuable insights into potential degradation pathways.
The photolysis of heteroaromatic N-oxides is known to proceed through the formation of a transient, high-energy oxaziridine (B8769555) intermediate upon absorption of ultraviolet radiation. This intermediate is typically unstable and can undergo various rearrangements to yield a range of photoproducts. The specific reaction pathways and the resulting products are highly dependent on factors such as the solvent environment and the nature of substituents on the piperidine ring. For instance, studies on quinoline N-oxides have demonstrated that photolysis can lead to deoxygenation, regenerating the parent tertiary amine, or rearrangement to form novel heterocyclic structures rsc.org.
In the case of aliphatic amine N-oxides, photochemical deoxygenation to the corresponding tertiary amine is a recognized transformation pathway. This process can be influenced by the presence of photosensitizers or other reactive species in the environment researchgate.net. The N-O bond in the N-oxide functional group is susceptible to cleavage under UV irradiation, leading to the formation of radical intermediates that can participate in a variety of subsequent reactions.
It is hypothesized that the photochemical degradation of this compound would likely involve the homolytic or heterolytic cleavage of the N-O bond as the primary photochemical event. Subsequent reactions could include the formation of the parent amine, 1-(2-phenylethyl)piperidine, and other degradation products arising from reactions of the resulting radical or ionic intermediates. The quantum yield of these reactions and the distribution of photoproducts would be influenced by the specific environmental conditions, including the wavelength of incident light, the presence of dissolved organic matter, and the chemical composition of the surrounding matrix.
Table 1: Potential Photochemical Degradation Pathways of Piperidine N-Oxides
| Reaction Pathway | Intermediate(s) | Potential Product(s) | Influencing Factors |
| N-O Bond Cleavage | N-oxyl and phenylethyl radicals | 1-(2-phenylethyl)piperidine | Wavelength of light, presence of photosensitizers |
| Rearrangement | Oxaziridine | Ring-opened products, isomeric structures | Solvent polarity, substituents on the piperidine ring |
Biotransformation in Environmental Matrices (e.g., soil, water)
The biotransformation of this compound in environmental matrices such as soil and water is a critical process governing its environmental persistence. Microbial communities in these environments play a significant role in the degradation of organic compounds. N-oxidation is a well-documented metabolic pathway for many tertiary amines in biological systems, and conversely, N-oxides can be subject to enzymatic reduction back to the parent amine google.comgoogle.com.
In soil and water, microorganisms capable of degrading nitrogen-containing heterocyclic compounds are ubiquitous. These microorganisms may utilize the compound as a source of carbon, nitrogen, or energy. The biotransformation of this compound could be initiated by a variety of enzymatic reactions. One probable pathway is the reduction of the N-oxide back to 1-(2-phenylethyl)piperidine. This reaction can be catalyzed by nitroreductase enzymes present in a wide range of bacteria and fungi.
Subsequent degradation of the resulting tertiary amine could then proceed through pathways established for similar compounds. For instance, the metabolism of fentanyl, which contains a phenethylpiperidine moiety, involves N-dealkylation to form norfentanyl and hydroxylation of the piperidine ring or the phenethyl group nih.gov. It is plausible that similar enzymatic processes, such as those catalyzed by cytochrome P450 monooxygenases, could be involved in the breakdown of 1-(2-phenylethyl)piperidine in the environment.
The rate and extent of biotransformation are influenced by a multitude of environmental factors. These include the composition and activity of the microbial community, temperature, pH, oxygen availability, and the presence of other organic matter. The sorption of the compound to soil particles can also affect its bioavailability to microorganisms acs.orgresearchgate.net.
Table 2: Potential Biotransformation Reactions for this compound
| Transformation Reaction | Enzyme Class (Example) | Potential Metabolite(s) | Environmental Matrix |
| N-oxide Reduction | Nitroreductase | 1-(2-phenylethyl)piperidine | Soil, Water (anaerobic/aerobic) |
| N-dealkylation | Cytochrome P450 monooxygenase | Piperidine, Phenylacetaldehyde | Soil, Water (aerobic) |
| Ring Hydroxylation | Cytochrome P450 monooxygenase | Hydroxylated piperidine derivatives | Soil, Water (aerobic) |
| Phenethyl Group Hydroxylation | Cytochrome P450 monooxygenase | Hydroxylated phenethylpiperidine derivatives | Soil, Water (aerobic) |
Chemical Stability and Fate in Various Environmental Conditions
The chemical stability of this compound under various environmental conditions is a key determinant of its environmental fate. N-oxides are generally considered to be stable at ambient temperatures in the absence of strong reducing or oxidizing agents nih.gov. However, their stability can be influenced by factors such as temperature, pH, and the presence of certain chemical species.
Studies on the thermal decomposition of other piperidine N-oxide derivatives have shown that they can undergo rearrangement reactions at elevated temperatures. For example, N-(2,4-dinitrophenyl)-piperidine N-oxides have been observed to thermally rearrange to substituted hydroxylamines researchgate.net. While such high temperatures are not typically encountered in the environment, this indicates a potential for thermal degradation under specific conditions, such as in industrial effluents or during waste treatment processes.
In soil environments, the fate of this compound will also be influenced by sorption processes. The polarity of the N-oxide group can affect its interaction with soil organic matter and mineral surfaces. The extent of sorption will depend on soil properties such as organic carbon content, clay content, and pH mdpi.com. Sorption can reduce the concentration of the compound in the aqueous phase, thereby affecting its mobility and availability for degradation.
Table 3: Factors Affecting the Chemical Stability of this compound
| Environmental Factor | Potential Effect on Stability | Relevant Conditions |
| Temperature | Generally stable at ambient temperatures. Potential for thermal rearrangement at elevated temperatures. | High-temperature industrial processes, waste incineration. |
| pH | Generally stable in neutral and alkaline aqueous solutions. Potential for altered reactivity under strongly acidic conditions. | Acidic industrial wastewater, acid rain impacted environments. |
| Redox Potential | Susceptible to reduction to the parent tertiary amine in the presence of reducing agents. | Anaerobic sediments, reducing zones in soil. |
| Sorption | Adsorption to soil organic matter and clay minerals can reduce mobility and bioavailability. | Soils with high organic carbon or clay content. |
Future Research Directions and Emerging Methodologies
Integration of Artificial Intelligence and Machine Learning for Predictive Chemistry
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research by enabling rapid and accurate prediction of molecular properties and reaction outcomes. acs.org For Piperidine (B6355638), 1-(2-phenylethyl)-, 1-oxide, these computational tools can accelerate its investigation by forecasting key characteristics before committing to extensive laboratory work.
ML models, trained on large datasets of existing molecules, can predict a wide range of physicochemical properties for this N-oxide. nsf.gov This includes crucial parameters such as solubility, polarity, and stability, which are essential for designing potential applications. acs.org Furthermore, AI can be employed to predict its biological activity and potential toxicity by learning from the complex relationships between chemical structures and their biological effects. acs.orgmdpi.com Generative models could also design novel derivatives of Piperidine, 1-(2-phenylethyl)-, 1-oxide with optimized properties for specific targets. nsf.gov By leveraging these predictive capabilities, researchers can prioritize synthetic efforts, reduce experimental costs, and accelerate the discovery cycle.
| Model Type | Application in Predictive Chemistry | Relevance to this compound |
| Generative Adversarial Networks (GANs) | Generation of novel molecular structures with desired properties. | Designing new derivatives with enhanced stability or specific biological activity. |
| Graph Neural Networks (GNNs) | Predicting molecular properties and reaction outcomes from graph-based representations. | Forecasting physicochemical properties (e.g., solubility, pKa) and potential reactivity. |
| Transfer Learning Models | Applying knowledge from large, general chemical datasets to smaller, specific datasets. | Overcoming data scarcity for N-oxides to build accurate predictive models for this specific compound. |
| Natural Language Processing (NLP) | Extracting and structuring information from scientific literature to build comprehensive datasets. | Systematically gathering existing data on related N-oxides to inform predictive models. |
Development of Green Chemistry Approaches for N-Oxide Synthesis and Transformations
The synthesis of N-oxides traditionally relies on oxidants that can generate hazardous waste. Green chemistry principles offer a framework for developing more sustainable and environmentally benign synthetic routes to this compound. nih.gov The focus is on improving atom economy, utilizing safer solvents, and employing catalytic methods. mdpi.com
A key area of development is the use of cleaner oxidizing agents. Hydrogen peroxide (H₂O₂), which yields only water as a byproduct, is a prime candidate to replace less environmentally friendly reagents. organic-chemistry.org Its use can be enhanced through metal-catalyzed protocols that improve efficiency and selectivity. acs.org Other green oxidants include sodium percarbonate and urea-hydrogen peroxide (UHP), which are stable, inexpensive, and easy to handle. organic-chemistry.org Research into solvent-free reaction conditions or the use of greener solvents like water can further reduce the environmental impact of synthesis. rsc.org These approaches not only minimize waste but also enhance safety and efficiency, aligning the synthesis of this compound with modern standards of sustainable chemical manufacturing.
| Green Chemistry Approach | Description | Potential Advantage for Synthesis |
| Alternative Oxidants | Utilizing reagents like hydrogen peroxide (H₂O₂), sodium percarbonate, or urea-hydrogen peroxide (UHP). organic-chemistry.org | Reduces hazardous byproducts; water is often the only waste product. |
| Catalytic Systems | Employing catalysts such as titanium silicalite (TS-1) or rhenium-based complexes to facilitate oxidation. organic-chemistry.org | Increases reaction efficiency and allows for milder reaction conditions. |
| Flow Chemistry | Performing the synthesis in a continuous flow reactor rather than a batch process. | Offers better control over reaction parameters, enhances safety, and improves yield. organic-chemistry.org |
| Solvent-Free Reactions | Conducting the synthesis without a solvent or using green solvents like water. rsc.org | Minimizes volatile organic compound (VOC) emissions and simplifies product purification. |
Exploration of Novel Reactivities and Biological Probe Design
The N-oxide functional group imparts unique reactivity that can be harnessed for various applications, including the design of sophisticated biological probes. rsc.org The polarity and hydrogen-bonding capability of the N-O bond can influence a molecule's interaction with biological systems. acs.org Future research on this compound could focus on exploiting this functionality.
One promising avenue is the development of fluorescent probes for bioimaging. The N-O bond can be engineered to be cleaved under specific biological conditions, such as the hypoxic (low-oxygen) environment of tumors or in the presence of specific ions like Fe(II). rsc.org This cleavage can trigger a "turn-on" fluorescent response, allowing for selective imaging. By attaching a fluorophore to the this compound scaffold, researchers could create probes for detecting disease-related biomarkers. Furthermore, the N-oxide moiety itself can be a key component in prodrug design, where the compound remains inactive until it is metabolically reduced to the parent tertiary amine in a target tissue. google.com
| Probe Type | Sensing Mechanism | Potential Application |
| Hypoxia-Responsive Probes | Bioreduction of the N-O bond in low-oxygen environments, triggering a change in fluorescence. rsc.org | Imaging hypoxic tumors or tissues experiencing ischemia. |
| Fe(II)-Selective Probes | Selective reduction and deoxygenation of the N-oxide by Fe(II) ions, leading to a "turn-on" fluorescent signal. rsc.org | Detecting and imaging labile iron pools in cells and tissues. |
| Redox-Sensing Probes | The N-O bond acts as a redox-sensitive switch that can be cleaved by specific enzymes (e.g., CYP450). rsc.org | Monitoring enzymatic activity and cellular redox status. |
| pH-Responsive Probes | Conjugating the N-oxide to a pH-sensitive fluorophore to create dual-responsive probes. rsc.org | Simultaneously detecting changes in pH and the presence of specific analytes in cellular compartments. |
Advanced Techniques for In Situ Monitoring of N-Oxide Reactions
The precise control and optimization of chemical reactions require a deep understanding of their kinetics, mechanisms, and the formation of intermediates. Advanced in situ monitoring techniques provide real-time data from a reacting mixture without the need for sample extraction, offering a dynamic window into the synthesis of this compound. mt.com
Spectroscopic methods such as Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful tools for tracking the concentration of reactants, products, and intermediates throughout a reaction. spectroscopyonline.com These techniques can monitor the disappearance of the parent amine and the appearance of the characteristic N-O bond vibration, providing critical data for reaction optimization. acs.orgmt.com For reactions involving crystalline materials or nanoparticles, combined techniques like in situ X-ray diffraction (XRD) and X-ray absorption spectroscopy (XAS) can offer simultaneous information on both long-range crystal structure and local atomic coordination. researchgate.net Implementing these real-time monitoring tools can lead to improved reaction yields, enhanced purity, and greater process safety and robustness. mt.com
| Technique | Information Provided | Application in Synthesis Monitoring |
| In Situ FTIR Spectroscopy | Real-time tracking of functional group changes and concentrations of chemical species. mt.com | Monitoring the conversion of the tertiary amine to the N-oxide by observing changes in characteristic vibrational bands. |
| In Situ Raman Spectroscopy | Complementary vibrational information, particularly useful for aqueous systems and reactions with symmetric bonds. spectroscopyonline.com | Quantifying reactants and products in real-time to determine reaction endpoints and kinetics. |
| In Situ NMR Spectroscopy | Detailed structural information on species present in the reaction mixture, including transient intermediates. | Elucidating reaction mechanisms and identifying the formation of byproducts. |
| Combined XRD/XAS | Simultaneous analysis of crystallographic phase (XRD) and local atomic environment (XAS). researchgate.net | Characterizing solid-state transformations or monitoring catalyst structure during heterogeneous catalytic synthesis. |
Q & A
Q. What are the key structural features and spectroscopic characteristics of Piperidine, 1-(2-phenylethyl)-, 1-oxide that facilitate its identification?
The compound features a piperidine ring substituted with a 2-phenylethyl group and an N-oxide moiety. Key spectroscopic methods include:
- NMR : The N-oxide group deshields adjacent protons, causing distinct splitting patterns (e.g., δ ~3.0–4.0 ppm for protons near the oxide).
- IR : Stretching vibrations for N-O bonds appear at ~950–1250 cm⁻¹.
- Mass Spectrometry (MS) : Molecular ion peaks ([M⁺]) and fragmentation patterns (e.g., loss of the phenylethyl group) confirm the structure .
Q. What synthetic routes are commonly used to prepare this compound?
A two-step approach is typical:
Alkylation : React piperidine with 2-phenylethyl bromide under basic conditions (e.g., K₂CO₃ in acetonitrile) to form 1-(2-phenylethyl)piperidine.
Oxidation : Treat the intermediate with oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) to form the N-oxide. Reaction parameters (temperature, solvent polarity) must be optimized to avoid over-oxidation .
Advanced Research Questions
Q. How can the oxidation step be optimized to maximize yield and purity of the N-oxide?
- Oxidant Selection : H₂O₂ in acetic acid (20–30°C, 12–24 hrs) provides moderate yields (~60–70%), while mCPBA in dichloromethane (0°C to RT, 4–6 hrs) achieves higher purity (>95%) but requires rigorous pH control.
- Monitoring : Use TLC (silica gel, ethyl acetate/hexane) to track reaction progress. Purify via column chromatography (SiO₂, gradient elution) .
Q. What analytical challenges arise in characterizing this compound, and how can conflicting data be resolved?
Q. How does the N-oxide group influence the compound’s reactivity in medicinal chemistry applications?
The N-oxide enhances solubility (via polarity) and metabolic stability (reduced CYP450 oxidation). Methodologies to assess this include:
- LogP Measurement : Compare partition coefficients of the parent piperidine and its N-oxide.
- In Vitro Assays : Evaluate metabolic degradation using liver microsomes .
Safety and Handling
Q. What safety protocols are recommended for handling this compound?
- PPE : Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use a fume hood to avoid inhalation (classified as Acute Toxicity Category 4 via inhalation ).
- Storage : Keep in a sealed container under nitrogen at 2–8°C to prevent degradation .
Methodological Considerations
Q. How can researchers address low yields in the alkylation step of the synthesis?
Q. What strategies mitigate byproduct formation during oxidation?
- Temperature Control : Maintain sub-ambient temperatures (−10°C) to suppress side reactions.
- Stoichiometry : Use a 1.2:1 molar ratio of oxidant to substrate to ensure complete conversion .
Data Contradiction Analysis
Q. How should researchers interpret discrepancies in reported synthetic yields?
- Source Variability : Differences in reagent purity (e.g., H₂O₂ concentration) or equipment (e.g., reflux efficiency) can alter yields.
- Validation : Reproduce methods from peer-reviewed literature (e.g., routes cited in Scheme 3.3 of ) and cross-check with independent analytical methods (e.g., HPLC purity assays) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
